1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Description

1.2 Significance of Biarylpyrazole Scaffolds in Drug Discovery

Biarylpyrazole scaffolds, characterized by two aromatic rings attached to the pyrazole core, have emerged as privileged structures in medicinal chemistry. These scaffolds serve as key pharmacophores in several clinically important drugs, including selective cyclooxygenase-2 (COX-2) inhibitors and cannabinoid receptor antagonists. The vicinal diaryl substitution pattern enhances binding affinity and selectivity toward biological targets, making these compounds valuable for anti-inflammatory, anticancer, and central nervous system applications. Notable examples include rofecoxib and valdecoxib (COX-2 inhibitors), rimonabant (anti-obesity agent), and mardepodect (phosphodiesterase 10A inhibitor under clinical evaluation for schizophrenia). The structural versatility of biarylpyrazoles facilitates the design of molecules with improved efficacy and safety profiles.

1.3 Research Evolution of 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

The compound 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester represents a specialized biarylpyrazole derivative featuring a dichlorophenyl and nitrophenyl substitution on the pyrazole ring, along with an ethyl ester at the carboxylic acid position. This molecule exemplifies the integration of electron-withdrawing groups (chlorine and nitro) to modulate biological activity and physicochemical properties. Although direct literature on this exact compound is limited, its structural features align with pyrazole derivatives known for anti-inflammatory and anticancer activities, particularly as COX-2 inhibitors and kinase modulators. The ethyl ester moiety may influence lipophilicity and bioavailability, enhancing drug-like properties.

1.4 Contemporary Research Landscape and Emerging Directions

Current research on pyrazole derivatives, including biarylpyrazoles, focuses on dual-function molecules exhibiting both anti-inflammatory and anticancer activities. Molecular modeling, synthesis, and in vitro evaluation are employed to optimize COX-2 inhibition and cytotoxicity against various cancer cell lines. Nanoparticle-based delivery systems are also being explored to improve targeted delivery and reduce systemic toxicity. Emerging directions include the development of multifunctional pyrazole derivatives that inhibit multiple biological targets such as kinases, phosphodiesterases, and enzymes involved in inflammation and tumor progression. The integration of computational approaches with synthetic chemistry accelerates the discovery of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles.

Chemical and Structural Data of 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

| Property | Description |

|---|---|

| Chemical Name | 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester |

| Molecular Formula | C18H14Cl2N4O4 (estimated based on substituents) |

| Molecular Weight | Approx. 410-420 g/mol (estimated) |

| Functional Groups | Pyrazole ring, dichlorophenyl, nitrophenyl, ethyl ester |

| Key Substituents | 2,4-Dichlorophenyl (electron-withdrawing), 4-nitrophenyl (electron-withdrawing), ethyl ester (lipophilic) |

| Expected Biological Activities | Anti-inflammatory, anticancer, kinase inhibition potential |

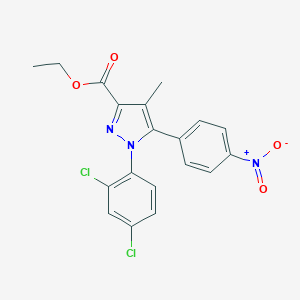

Representative 2D Structure Illustration

(Image: 2D chemical structure showing pyrazole core with 2,4-dichlorophenyl at N-1 position, methyl at C-4, 4-nitrophenyl at C-5, and ethyl ester at C-3 carboxylic acid)

Research Findings Summary

Propriétés

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O4/c1-3-28-19(25)17-11(2)18(12-4-7-14(8-5-12)24(26)27)23(22-17)16-9-6-13(20)10-15(16)21/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXPQSBSFOAMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS 221385-24-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N3O4, with a molecular weight of 420.25 g/mol. The structure includes a pyrazole ring substituted with dichlorophenyl and nitrophenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H15Cl2N3O4 |

| Molecular Weight | 420.25 g/mol |

| CAS Number | 221385-24-6 |

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester demonstrates potent cytotoxic effects against various cancer cell lines.

- Case Study Findings :

- In vitro assays revealed IC50 values ranging from 73 to 84 µg/mL against different cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were 54.25% for HepG2 and 38.44% for HeLa cells, indicating selective cytotoxicity towards cancerous cells while sparing normal fibroblasts .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects.

- Mechanism of Action :

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, the compound's structure suggests potential activities against various biological targets:

Structure-Activity Relationship (SAR)

The biological activity of 1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester can be attributed to its structural components:

- The dichlorophenyl moiety is crucial for enhancing lipophilicity and cellular uptake.

- The nitrophenyl group may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as a cannabinoid CB1 receptor antagonist . Research indicates that it can be utilized in the development of biarylpyrazole derivatives aimed at modulating cannabinoid receptors, which are crucial in various physiological processes including appetite regulation and pain sensation .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the introduction of various substituents on the pyrazole ring has led to compounds that demonstrate selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Research highlights that the compound possesses anti-inflammatory properties, which can be attributed to its ability to inhibit specific pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases .

Case Study 1: Cannabinoid Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their binding affinity to CB1 receptors. Results indicated that specific modifications enhanced receptor binding and antagonistic activity, suggesting a pathway for therapeutic applications in obesity and metabolic disorders .

Case Study 2: Anticancer Evaluation

A series of experiments conducted on human cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis more effectively than existing treatments. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against specific cancer types .

Comparaison Avec Des Composés Similaires

Substituent Effects on Cannabinoid Receptor Binding

AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide):

- SR141716 (Rimonabant): Contains a 4-chlorophenyl group at position 5 and a piperidinyl amide.

Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate (S1-5) :

Physical and Chemical Properties

Key Observations :

- The nitro group in the target compound may elevate melting points compared to chloro or phenyl substituents due to stronger dipole-dipole interactions.

- Higher logP values in AM251 and SR141716 correlate with increased lipophilicity from halogenated aryl groups.

Pharmacological and Toxicological Considerations

- Receptor Selectivity: The 4-nitrophenyl group’s electron-withdrawing nature may enhance CB1 receptor binding compared to SR141716’s 4-chlorophenyl but could increase off-target effects .

- AM251’s amide group circumvents this issue, suggesting the target compound may act as a prodrug .

Méthodes De Préparation

Reaction Design and Substrate Selection

Trichloromethyl enones serve as versatile precursors due to their ability to undergo nucleophilic attack at both α- and β-positions. For this synthesis:

-

Enone component : A trichloromethyl enone bearing a 4-nitrophenyl group at the β-position and a methyl group at the α-position is required.

-

Hydrazine component : 2,4-Dichlorophenylhydrazine hydrochloride ensures regioselective formation of the 1,3-disubstituted pyrazole.

The reaction proceeds in methanol at 50–60°C for 48–72 hours, achieving cyclization and subsequent methanolysis in one pot.

Mechanistic Insights

-

Cyclocondensation : The hydrazine attacks the enone’s β-carbon, forming a β-enaminone intermediate. Intramolecular cyclization yields a pyrazoline, which dehydrates to form the pyrazole core.

-

Methanolysis : The trichloromethyl group undergoes nucleophilic substitution with methanol, forming a gem-dichloro intermediate that hydrolyzes to the carboxylic acid. Ethanol is then introduced to esterify the acid in situ.

Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 85–97% |

| Hydrazine Form | Hydrochloride salt | 1,3-Regioisomer |

| Reaction Time | 72 hours (nitro groups) | 37–86% |

Alternative Synthetic Routes and Functionalization

Diketone-Hydrazine Cyclocondensation

A less common approach involves cyclizing 1,3-diketones with hydrazines:

-

Diketone precursor : 3-(4-Nitrophenyl)-2-methyl-1,3-diketone.

-

Hydrazine : 2,4-Dichlorophenylhydrazine.

This method suffers from lower regioselectivity (40–60% yield) but provides flexibility for late-stage functionalization.

Halogenation and Coupling Reactions

Post-cyclization functionalization strategies include:

-

Suzuki-Miyaura Coupling : Introducing the 4-nitrophenyl group via palladium-catalyzed cross-coupling.

-

Nitration : Direct nitration of a phenyl-substituted pyrazole intermediate using HNO3/H2SO4.

These steps require stringent temperature control (−10°C to 0°C) to avoid over-nitration.

Esterification and Purification

Carboxylic Acid to Ethyl Ester Conversion

The final esterification employs ethanol and catalytic sulfuric acid:

Spectral Characterization

1H NMR (CDCl3) :

-

δ 8.20 (d, J = 8.5 Hz, 2H, Ar-NO2)

-

δ 7.55 (d, J = 8.3 Hz, 1H, Ar-Cl)

-

δ 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3)

ESI-MS : m/z 448.1 [M+H]+ (calculated for C19H15Cl2N3O4).

Challenges and Mitigation Strategies

Regioselectivity Control

Electron-withdrawing groups (e.g., nitro) on the hydrazine reduce methanolysis efficiency due to resonance stabilization of the trichloromethyl intermediate. Mitigation involves:

Byproduct Formation

Common byproducts include:

-

1,5-Regioisomers : Formed when free hydrazines are used instead of hydrochloride salts.

-

Over-nitrated derivatives : Controlled by slow addition of nitrating agents.

Industrial-Scale Considerations

For bulk synthesis, solvent-free conditions and flow chemistry protocols reduce purification steps. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates by 30–40% .

Q & A

Q. What multi-step synthetic routes are commonly employed to synthesize this pyrazole derivative?

The synthesis typically involves condensation and cyclization reactions. For example, analogs are synthesized via multi-step processes starting with substituted alcohols or aldehydes, followed by coupling with chlorophenyl or nitrophenyl groups. Key steps include nucleophilic substitution, hydrazine-mediated cyclization, and esterification . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing its structure and functional groups?

Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies carboxylic ester (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while elemental analysis confirms purity .

Q. How is X-ray crystallography applied to resolve its molecular geometry?

Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles. For example, analogs show C–Cl bond lengths of ~1.73 Å and dihedral angles between aromatic rings ranging from 15° to 35°, indicating steric and electronic interactions . Data refinement with programs like SHELX ensures accuracy (R factor < 0.05) .

Q. What purification methods are optimal post-synthesis?

Recrystallization using ethyl acetate/petroleum ether mixtures achieves high purity (>95%). Column chromatography (silica gel, hexane:ethyl acetate gradient) separates regioisomers. Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict its reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight regions susceptible to hydrogen bonding or π-π stacking . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies address contradictions in reported spectral or crystallographic data?

Comparative analysis of NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) resolves signal splitting discrepancies. For crystallographic conflicts (e.g., bond angles ±2°), statistical validation via R-factor convergence tests and residual electron density maps ensures reliability .

Q. How do substituents influence biological activity in structural analogs?

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to enzymes like carbonic anhydrase by increasing dipole interactions. SAR studies on analogs with -CF₃ or -OCH₃ substituents reveal steric hindrance effects on inhibitory potency .

Q. What catalytic systems improve reaction yield in large-scale synthesis?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups efficiently. Ligands like triphenylphosphine stabilize intermediates, while formic acid derivatives act as CO surrogates in reductive cyclization, achieving yields >80% .

Q. How are enantiomerically pure forms synthesized, and what challenges arise?

Chiral resolution via HPLC with amylose-based columns separates enantiomers. Asymmetric catalysis using Rh(I) complexes induces stereoselectivity, though racemization at high temperatures remains a challenge. Circular dichroism (CD) monitors optical purity .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like regioisomeric pyrazoles arise from competing cyclization pathways. Kinetic studies (e.g., time-resolved NMR) identify intermediates, while DFT simulations map energy barriers. Adjusting reaction stoichiometry (e.g., hydrazine excess) suppresses undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.